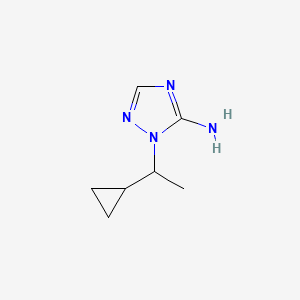

1-(1-cyclopropylethyl)-1H-1,2,4-triazol-5-amine

描述

1-(1-Cyclopropylethyl)-1H-1,2,4-triazol-5-amine is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole core substituted with a cyclopropylethyl group at the N1 position and an amine group at the C5 position. The cyclopropylethyl moiety introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties and binding interactions in biological systems. Its synthesis likely follows established routes for triazole derivatives, such as cyclocondensation or substitution reactions involving 1H-1,2,4-triazol-5-amine precursors .

属性

IUPAC Name |

2-(1-cyclopropylethyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5(6-2-3-6)11-7(8)9-4-10-11/h4-6H,2-3H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTJXIMHFYJKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(1-cyclopropylethyl)-1H-1,2,4-triazol-5-amine generally follows a two-stage approach:

The amino group at position 5 is typically introduced or retained through the choice of starting materials or subsequent functional group transformations.

Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is commonly synthesized by cyclization reactions involving hydrazine derivatives and appropriate nitrile or carboxylic acid derivatives. Two main approaches are documented:

Cyclization of aminoguanidine derivatives with 1,3-dicarbonyl compounds or succinic anhydride derivatives

This method involves reacting aminoguanidine hydrochloride with cyclic anhydrides or 1,3-dicarbonyl compounds to form the triazole ring. The reaction can be facilitated by microwave irradiation to improve yields and reduce reaction times. The process may proceed via intermediates such as guanidinosuccinimide, which upon reaction with amines, undergoes ring opening and recyclization to form the triazole core with the amino group at the 5-position intact.Cyclization via 1,3-dipolar cycloaddition reactions

Although more common for 1,2,3-triazoles, metal- or metal-free catalyzed 1,3-dipolar cycloaddition of azides and alkynes can also be adapted for related triazole derivatives. However, this method is less directly applicable for 1,2,4-triazoles but provides insight into cyclization mechanisms.

Representative Synthetic Route Example

| Step | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Aminoguanidine hydrochloride + Succinic anhydride | Microwave irradiation, solvent (e.g., ethanol), mild heating | Formation of guanidinosuccinimide intermediate |

| 2 | Guanidinosuccinimide + 1-cyclopropylethyl amine or alkylating agent | Alkylation under controlled temperature, base catalyst (e.g., K2CO3) | N1-alkylation to introduce cyclopropylethyl group |

| 3 | Purification (recrystallization, chromatography) | Standard purification techniques | Isolation of pure this compound |

Optimization and Industrial Considerations

- Microwave-assisted synthesis has been shown to improve reaction rates and yields in triazole ring formation and subsequent alkylation steps.

- Choice of solvent and base is critical to maximize regioselectivity and minimize side reactions.

- Purification methods such as recrystallization and chromatographic techniques are necessary to achieve high purity, especially for pharmaceutical applications.

- Scale-up may involve continuous flow reactors for better control over reaction parameters and improved safety when handling reactive intermediates.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclopropyl substituent imparts steric and electronic effects that can influence the compound’s biological activity and pharmacokinetic properties.

- Microwave-assisted protocols significantly reduce reaction times and improve yields in the synthesis of substituted 1,2,4-triazoles.

- The amino group at position 5 is stable under typical alkylation conditions, allowing selective modification at N1 without affecting the amine functionality.

- Structural analogs with different substituents on the triazole ring provide insight into optimizing activity and selectivity for potential pharmaceutical applications.

化学反应分析

Types of Reactions: 1-(1-Cyclopropylethyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazole derivatives.

科学研究应用

1-(1-Cyclopropylethyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(1-cyclopropylethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Key Structural Analogs of 1-(1-Cyclopropylethyl)-1H-1,2,4-Triazol-5-Amine

Key Observations :

- Cyclopropyl vs. Aromatic Substituents : The cyclopropylethyl group in the target compound enhances lipophilicity compared to pyridinyl (polar) or phenyl/naphthyl (aromatic) substituents. This may improve membrane permeability in drug design .

- Hybrid Systems : Compounds like Ametoctradin and the tetrazole-triazole hybrid demonstrate how triazole cores are integrated into larger heterocyclic systems for specialized applications (e.g., fungicides or explosives).

Comparison :

Key Insights :

- Anticancer Activity : Bulky substituents (e.g., naphthalene) improve cytotoxicity, likely due to enhanced intercalation or receptor binding . The cyclopropylethyl group’s impact remains untested but warrants exploration.

- Agrochemical Use : Ametoctradin’s success underscores triazoles’ versatility in fungicide design .

Physicochemical Properties

Table 4: Thermal and Stability Data

Comparison :

- The cyclopropylethyl group may lower solubility compared to polar derivatives (e.g., pyridinyl triazoles) but improve bioavailability. Thermal stability data for the target compound is lacking but could be inferred from analogs (>200°C).

生物活性

1-(1-Cyclopropylethyl)-1H-1,2,4-triazol-5-amine (CAS Number: 1248627-68-0) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂N₄. The compound features a triazole ring that is critical for its biological activity. Its unique cyclopropylethyl substituent may influence its interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors. Triazoles are known for their role as enzyme inhibitors, particularly in the inhibition of cytochrome P450 enzymes, which are crucial in the metabolism of various substrates in living organisms. This inhibition can lead to altered metabolic pathways and potential therapeutic effects.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. A study highlighted its effectiveness against drug-resistant Gram-positive bacteria, showing a potency that surpasses traditional antibiotics like ampicillin .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation has been suggested as a mechanism behind its anticancer activity .

Enzyme Inhibition

The compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism and the synthesis of steroid hormones. This inhibition can lead to significant pharmacological effects and offers a pathway for further therapeutic applications .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various triazole compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics used in clinical settings .

Cancer Cell Line Study

A research team evaluated the effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .

Comparison with Other Triazole Compounds

Below is a comparison table highlighting the biological activities of this compound with other triazole compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Significant | Yes |

| Myclobutanil | Moderate | Low | Yes |

| Propiconazole | Moderate | Moderate | Yes |

常见问题

Q. What are the optimal synthetic routes and critical reaction parameters for preparing 1-(1-cyclopropylethyl)-1H-1,2,4-triazol-5-amine?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors (e.g., cyclopropylethylamine with triazole-forming reagents). Key parameters include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity and stabilize intermediates .

- Catalysts : Copper(I) iodide or palladium complexes may accelerate triazole ring formation .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., cyclopropane protons at δ 0.5–1.5 ppm, triazole carbons at δ 140–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 195.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm confirm triazole C=N stretching .

- HPLC : Reverse-phase C18 columns with UV detection validate purity (>97%) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Target selection : Prioritize enzymes like CYP450 or kinases, given triazoles’ affinity for metalloenzymes .

- Assay conditions : Use microplate-based fluorometric assays (e.g., ATPase activity) at 10–100 µM compound concentrations .

- Controls : Include positive inhibitors (e.g., ketoconazole for CYP450) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., fungal lanosterol 14α-demethylase). Focus on hydrogen bonds between the triazole amine and heme iron .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., RMSD < 2 Å indicates stable complexes) .

- Free energy calculations : MM-PBSA analysis quantifies binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

Methodological Answer:

- X-ray crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure (e.g., dihedral angles between triazole and cyclopropane groups ).

- Theoretical NMR prediction : Tools like Gaussian09 (B3LYP/6-311+G(d,p)) simulate H shifts, with deviations >0.5 ppm prompting re-evaluation of tautomeric forms .

- Isotopic labeling : N-labeled analogs clarify nitrogen environments in complex splitting patterns .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Derivatization : Synthesize analogs with modified cyclopropane (e.g., fluorinated ethyl groups) or triazole substituents (e.g., methyl at N1) .

- Activity cliffs : Test derivatives in dose-response assays (IC values) to identify critical substituents (e.g., cyclopropylethyl enhances membrane permeability vs. phenyl) .

- QSAR modeling : Use CoMFA or Random Forest models to correlate logP, polar surface area, and bioactivity .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

Methodological Answer:

- Gene expression profiling : RNA-seq of treated vs. untreated cells identifies pathways (e.g., ergosterol biosynthesis in fungi) .

- Chemical proteomics : SILAC-based pull-down assays with biotinylated probes isolate target proteins .

- Mutagenesis : Engineer resistant strains (e.g., point mutations in target enzymes) to confirm binding specificity .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

Methodological Answer:

- Forced degradation : Expose the compound to pH 1–13, UV light, and 40–80°C for 48 hours .

- LC-MS/MS analysis : Monitor degradation products (e.g., triazole ring cleavage at m/z 82.03) .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。